molecular formula C19H22N6O3 B2495804 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 923234-14-4

9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2495804
CAS No.: 923234-14-4
M. Wt: 382.424
InChI Key: GIFXXWCRXZDIOA-UHFFFAOYSA-N
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Description

9-Isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a triazolopurine-dione derivative characterized by a fused heterocyclic core structure. Its molecular formula is C₂₀H₂₄N₆O₃ (molecular weight: 396.45 g/mol), featuring three key substituents:

  • A 3-(4-methoxyphenyl) moiety, which may influence electronic properties and receptor binding via the electron-donating methoxy group.
  • A 5-methyl group, contributing to steric effects and metabolic stability.

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-(3-methylbutyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11(2)9-10-24-14-16(26)20-19(27)23(3)17(14)25-15(21-22-18(24)25)12-5-7-13(28-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXXWCRXZDIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

9-Isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 923234-14-4) is a synthetic compound belonging to the class of purine derivatives. Its molecular formula is C19H22N6O3C_{19}H_{22}N_{6}O_{3} and it has a molecular weight of 382.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology.

Anticancer Properties

Research indicates that compounds similar to 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Cytotoxicity : Studies have shown that certain derivatives within the same structural family can induce apoptosis in cancer cells while maintaining low toxicity toward normal human fibroblasts (WI-38) . The most promising analogs demonstrated IC50_{50} values in the low micromolar to nanomolar range against prostate and colon cancer cell lines .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
14bPC-30.055Induces apoptosis; G2/M phase arrest
26bPC-30.090Induces apoptosis; G2/M phase arrest
35bColon0.025Induces apoptosis; G2/M phase arrest

The biological activity of this compound is believed to be linked to its ability to interfere with cell cycle progression and induce apoptosis:

  • Cell Cycle Arrest : Studies suggest that treatment with certain derivatives leads to a significant accumulation of cells in the G2/M phase, indicating a disruption in normal cell cycle progression .
  • Apoptosis Induction : Flow cytometric analyses revealed that treated cells exhibit increased markers for apoptosis, suggesting that these compounds may activate apoptotic pathways .

Selectivity and Safety Profile

One notable aspect of the biological activity of these compounds is their selectivity towards cancer cells versus normal cells:

  • Selectivity Index : Some derivatives have shown a high selectivity index (greater than 200), indicating potent anticancer effects while sparing normal cells from toxicity .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that compounds within this class may also exhibit other biological activities such as anti-inflammatory effects and modulation of metabolic pathways related to purine metabolism.

Study on Purine Metabolism

A recent study explored the impact of purine derivatives on energy metabolism in neuronal cells. The findings indicated that certain purine analogs could enhance hypoxanthine uptake and influence intracellular adenylate levels, which are crucial for cellular energy homeostasis . This suggests potential applications in neuroprotective strategies.

Clinical Implications

The therapeutic implications of these findings are significant. By targeting specific pathways involved in cancer cell proliferation and survival, compounds like 9-isopentyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione may serve as lead compounds for developing new anticancer therapies.

Comparison with Similar Compounds

Key Observations:

Replacing the 4-methoxyphenyl group with p-tolyl (as in the isopropyl analog from ) reduces electron-donating capacity, which could diminish interactions with polar receptor residues .

Steric and Positional Isomerism :

  • The 5,7-dimethyl isomer (F722-0589) introduces additional steric hindrance at position 7, which may alter binding pocket interactions compared to the 5-methyl-substituted target compound .

Receptor Selectivity Implications: Adenosine receptors (A₁, A₂A, A₂B, A₃) exhibit distinct ligand preferences based on substituent electronic and steric profiles . The 4-methoxyphenyl group in the target compound may enhance A₂A or A₃ affinity due to its polarizable methoxy group, whereas p-tolyl or benzyl analogs might favor A₁ interactions .

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